Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone
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Overview
Description
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone typically involves the formation of the azetidine ring followed by functionalization. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for azetidines often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium metaperiodate.
Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol is a common reduction method.
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate in aqueous solution.
Reduction: 10% Pd/C in methanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with sodium metaperiodate yields dialdehydes .
Scientific Research Applications
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an amino acid surrogate in peptidomimetic chemistry.
Medicine: Explored for its potential in drug discovery, particularly as a motif in medicinal chemistry.
Industry: Utilized in polymerization processes and as a chiral template.
Mechanism of Action
The mechanism of action of azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Oxetanes: Four-membered oxygen-containing heterocycles with different reactivity profiles.
Uniqueness
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone is unique due to its balanced ring strain and stability, which allows for facile handling and unique reactivity under appropriate conditions . This makes it a valuable compound in various synthetic and medicinal applications .
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
azetidin-3-yl-(3-hydroxy-3-methylazetidin-1-yl)methanone |
InChI |
InChI=1S/C8H14N2O2/c1-8(12)4-10(5-8)7(11)6-2-9-3-6/h6,9,12H,2-5H2,1H3 |
InChI Key |
KVENPRRXJXZPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)C2CNC2)O |
Origin of Product |
United States |
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